4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE
Overview
Description
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE is a synthetic organic compound characterized by the presence of two pyrazole rings, each substituted with methyl and nitro groups, connected via a butanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 3,5-dimethyl-2,4-dinitroacetophenone under acidic conditions.
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a butanone linker. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Synthesis: Utilizing batch reactors for the formation and coupling of pyrazole rings.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Automated Purification: Employing automated chromatography systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyrazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE: Contains only one pyrazole ring, leading to different structural and functional properties.
Uniqueness
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to the presence of two pyrazole rings with nitro groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-9-8-10(2)18(15-9)13(20)6-5-7-17-12(4)14(19(21)22)11(3)16-17/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHXRDJWOASODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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